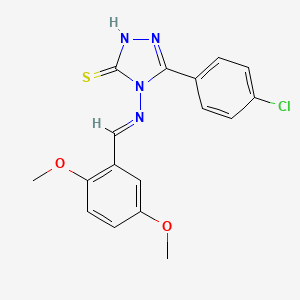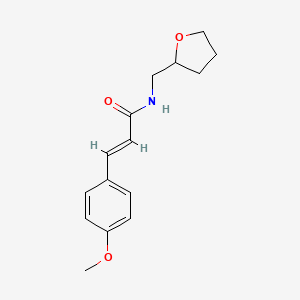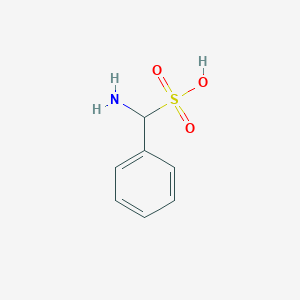
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as “CDMT” , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
准备方法
Synthetic Routes::
- The reaction typically occurs in a suitable solvent (such as ethanol or dimethyl sulfoxide ) under reflux conditions.
- The resulting product is purified through recrystallization or column chromatography.
CDMT: can be synthesized through various routes, but one common method involves the condensation of with followed by cyclization with .
- While laboratory-scale synthesis is well-established, large-scale industrial production of CDMT remains limited due to its sensitivity to hydrolysis (especially in water).
- Researchers are actively exploring more robust synthetic methods for industrial applications.
化学反应分析
Reactivity::
- It undergoes reactions such as oxidation , reduction , and substitution .
CDMT: is prone to nucleophilic attack due to the presence of the electron-withdrawing and the electron-donating groups.
Oxidation: Treatment with mild oxidants (e.g., , ) converts the thiol group to a disulfide.
Reduction: or reduces the imine group to the corresponding amine.
Substitution: react with to form alkylated derivatives.
Disulfide derivatives: (formed during oxidation) and are common outcomes.
科学研究应用
Chemistry::
- Its unique structure makes it valuable in designing ligands for metal complexes.
CDMT: serves as a versatile building block for the synthesis of novel compounds.
Anticancer Research: Researchers explore its potential as an anticancer agent due to its reactivity with cellular thiols.
Antibacterial Properties: Some studies suggest antibacterial activity.
Neuropharmacology: Investigated for its effects on neurotransmitter systems.
Photovoltaics: Used in dye-sensitized solar cells.
Materials Science: Employed in the design of functional materials.
作用机制
- Further research is needed to elucidate specific molecular targets.
CDMT: likely exerts its effects through interactions with cellular thiols, affecting redox balance and signaling pathways.
相似化合物的比较
- Similar compounds include thiazoles , thiadiazoles , and other triazoles , but none precisely match its combination of features.
CDMT: stands out due to its unique triazole-thiol structure.
属性
分子式 |
C17H15ClN4O2S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI 键 |
NJLNDCLHMPBGKH-VXLYETTFSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
